3-Acetoxy-2',4'-dimethoxybenzophenone
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Overview
Description
3-Acetoxy-2’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C17H16O5 It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy groups on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-2’,4’-dimethoxybenzophenone typically involves the acetylation of 2’,4’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions are preferred
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
In industrial settings, the production of 3-Acetoxy-2’,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants
Continuous Stirring: To ensure uniform reaction conditions
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-2’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction reactions can yield hydroxy derivatives
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of methoxy groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated or nitrated benzophenones
Scientific Research Applications
3-Acetoxy-2’,4’-dimethoxybenzophenone finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and photoinitiators for polymerization reactions
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its therapeutic potential in treating diseases such as osteoarthritis and rheumatoid arthritis
Industry: Utilized in the production of polymer materials like adhesives, coatings, and inks
Mechanism of Action
The mechanism of action of 3-Acetoxy-2’,4’-dimethoxybenzophenone involves its interaction with molecular targets and pathways:
Photoinitiation: Absorbs UV light and generates free radicals, initiating polymerization reactions
Biological Activity: Interacts with cellular targets, potentially inhibiting enzymes or disrupting cellular processes
Comparison with Similar Compounds
Similar Compounds
- 3-Acetoxy-2’,3’-dimethoxybenzophenone
- 4,4’-Dimethoxybenzophenone
- 2,4-Dimethoxybenzophenone
Uniqueness
3-Acetoxy-2’,4’-dimethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both acetoxy and methoxy groups enhances its versatility in various applications.
Properties
IUPAC Name |
[3-(2,4-dimethoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-8-7-13(20-2)10-16(15)21-3/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWNBMMDLTVAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641672 |
Source
|
Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109251-36-7 |
Source
|
Record name | 3-(2,4-Dimethoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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